molecular formula C21H22FN3O4 B257456 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No. B257456
M. Wt: 399.4 g/mol
InChI Key: FLSIUNQHBGULFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide, also known as EMB-001, is a novel chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide works by binding to the catalytic subunit of PP2A, thereby inhibiting its activity. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. The exact mechanism of how N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide binds to PP2A is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can induce cell death in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy drugs. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide in lab experiments is its high selectivity and potency for PP2A inhibition. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may present challenges in experimental design.

Future Directions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has the potential to be developed into a therapeutic agent for the treatment of cancer and other diseases. Future research could focus on optimizing its chemical properties to improve solubility and reduce toxicity, as well as investigating its efficacy in clinical trials. Additionally, further studies could explore the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can be synthesized through a multistep process involving the reaction of 4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-amine with 2-fluorophenoxybutyric acid chloride. The resulting product is then purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has been studied for its potential use in scientific research as a selective and potent inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme involved in many cellular processes and has been implicated in various diseases, including cancer. By inhibiting PP2A, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of cancer and other diseases.

properties

Product Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C21H22FN3O4/c1-4-16(28-18-9-7-6-8-15(18)22)21(26)23-20-19(24-29-25-20)14-10-11-17(27-5-2)13(3)12-14/h6-12,16H,4-5H2,1-3H3,(H,23,25,26)

InChI Key

FLSIUNQHBGULFZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OCC)C)OC3=CC=CC=C3F

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OCC)C)OC3=CC=CC=C3F

Origin of Product

United States

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